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Compound of Interest

Compound Name: 2-Acetyl-5-methylpyridine

Cat. No.: B1317126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Acetyl-5-methylpyridine. Due to the limited availability of experimental spectra
for this specific isomer, this guide incorporates predicted data for Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopy, alongside experimental mass spectrometry data for the
closely related isomer, 5-Acetyl-2-methylpyridine. This compilation is intended to serve as a
valuable resource for the characterization and analysis of this compound in research and
development settings.

Chemical Structure and Properties

o |[UPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-one
» Molecular Formula: CsHaNO[1]
e Molecular Weight: 135.16 g/mol [1]

o CAS Number: 13959-02-9 (for 2-Acetyl-5-methylpyridine)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Note: The following NMR data is predicted and should be used as a reference for experimental

verification.

*H NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.4 s 1H H-6 (Pyridine)
~7.8 d 1H H-4 (Pyridine)
~7.3 d 1H H-3 (Pyridine)
~2.6 S 3H -COCHs (Acetyl)
~2.4 S 3H -CHs (Methyl)

Chemical Shift (8) ppm Assignment

~200 C=0 (Acetyl)

~158 C-2 (Pyridine, C-COCHs)
~150 C-6 (Pyridine)

~138 C-4 (Pyridine)

~133 C-5 (Pyridine, C-CHs)
~122 C-3 (Pyridine)

~26 -COCHs (Acetyl)

~18 -CHs (Methyl)

Infrared (IR) Spectroscopy Data

Note: The following IR data is predicted and should be used as a reference for experimental

verification.
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licted | : |

Wavenumber (cm—?) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2920-2980 Medium C-H stretch (aliphatic)

~1700 Strong C=0 stretch (acetyl ketone)

~1580-1600 Strong (.3=C/C=N stretch (pyridine
ring)

~1450-1480 Medium C-H bend (methyl)

~1360 Medium C-H bend (acetyl)

~830 Strong C-H out-of-plane bend

Mass Spectrometry (MS) Data

Note: The following data is from the experimental mass spectrum of the isomer 5-Acetyl-2-

methylpyridine and is expected to show a similar fragmentation pattern.

Electron lonization (El) Mass Spectrum of 5-Acetyl-2-

hylpyridine[2]

m/z Relative Intensity (%) Assignment

135 100 [M]* (Molecular lon)
120 ~80 [M - CH3]*

92 ~40 [M - COCHs]*

65 ~25 Pyridine ring fragment
43 ~30 [CHsCO]*

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general protocol for obtaining *H and 2C NMR spectra involves dissolving approximately 5-
10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDClIs), and
transferring the solution to a 5 mm NMR tube.

» 1H NMR Acquisition: A standard single-pulse sequence is typically used on a 400 or 500 MHz
spectrometer. Data is acquired with a spectral width of approximately 12-16 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of
scans can range from 8 to 16 for moderately concentrated samples.[2]

e 13C NMR Acquisition: A standard proton-decoupled single-pulse experiment is commonly
employed. The spectral width is typically set from O to 220 ppm. Due to the lower natural
abundance of 13C, a larger number of scans (from 128 to several thousand) and a longer
relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a common method is Attenuated Total Reflectance (ATR)-FTIR. A small
amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to
ensure good contact. The spectrum is then recorded. Alternatively, a thin film can be prepared
by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or
KBr), and allowing the solvent to evaporate.[3] The spectrum is then obtained from the thin film
on the plate. For liquid samples, a drop can be placed between two salt plates to create a thin
liquid film.[3]

Mass Spectrometry (MS)

For a volatile compound like 2-Acetyl-5-methylpyridine, Electron lonization (El) is a common
technique. The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with
a high-energy electron beam (typically 70 eV).[4] This causes ionization and fragmentation of
the molecule. The resulting ions are then separated by a mass analyzer based on their mass-
to-charge (m/z) ratio and detected.[5]

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Sample Preparation
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Caption: A generalized workflow for the spectroscopic analysis of 2-Acetyl-5-methylpyridine.

Logical Relationship for Structural Elucidation

Proposed Structure:
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Caption: Logical relationship of spectroscopic data for structural elucidation.

© 2025 BenchChem. All rights reserved.

5/7 Tech Support


https://www.benchchem.com/product/b1317126?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317126?utm_src=pdf-body
https://www.benchchem.com/product/b1317126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Acetyl-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317126#spectroscopic-data-of-2-acetyl-5-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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